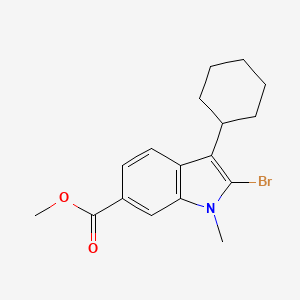
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate”, also known as MBMI, is a novel compound that has generated significant interest in the scientific community due to its potential applications in various fields of research and industry. It has a molecular formula of C17H20BrNO2, an average mass of 350.250 Da, and a monoisotopic mass of 349.067749 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as MBMI, has been a topic of interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of MBMI is defined by its molecular formula, C17H20BrNO2 . The compound’s average mass is 350.250 Da, and its monoisotopic mass is 349.067749 Da .Chemical Reactions Analysis
The chemical reactions involving indole derivatives like MBMI are diverse and complex. Indoles, both natural and synthetic, show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has been highlighted in recent studies .Applications De Recherche Scientifique
Photophysical Properties and Fluorescent Probes
- New indole derivatives, synthesized from β-brominated dehydroamino acids, exhibit high fluorescence quantum yields and solvent sensitivity, making them good candidates for fluorescent probes (Pereira et al., 2010).
Synthesis Methods and Applications
- An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves cross-dehydrogenative coupling, using Cu(II) as a catalyst (Akbari & Faryabi, 2023).
- Methyl 1-bromocycloalkanecarboxylates react with zinc and N-cyclohexyl-2-oxo- or 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides, leading to the formation of various cycloalkanecarboxylates (Kirillov et al., 2015).
Novel Derivative Synthesis
- Synthesis of conformationally constrained tryptophan derivatives involves creating a ring that bridges the α-carbon and the 4-position of the indole ring (Horwell et al., 1994).
Antinociceptive Activity
- Methyl 1-bromocyclohexanecarboxylate, in combination with 2-oxochromene- or 6-bromo-2-oxochromene-3-carboxylic acids, leads to the creation of derivatives with antinociceptive activity (Kirillov et al., 2015).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological activities.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that the compound’s action could lead to a variety of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives are known to inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound may modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters . Additionally, this compound may bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Indole derivatives can be localized to specific cellular compartments, such as the nucleus and mitochondria . This localization can affect their activity and function, as they may interact with specific biomolecules within these compartments .
Propriétés
IUPAC Name |
methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBAPIANSROCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619222 |
Source


|
| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-22-3 |
Source


|
| Record name | Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
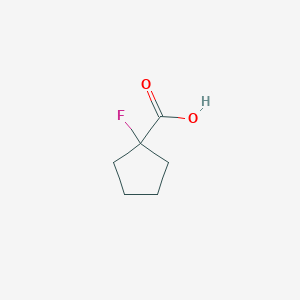
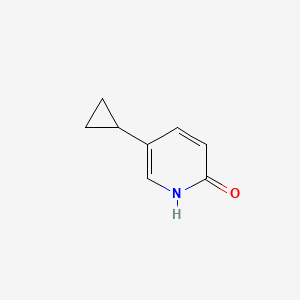
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B1358012.png)
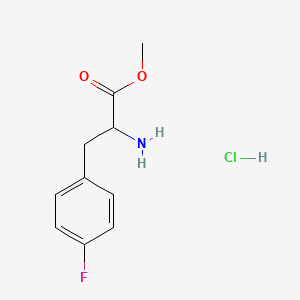
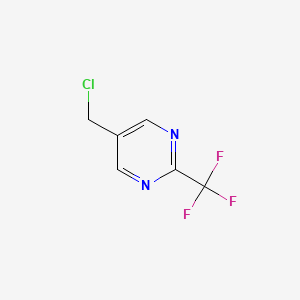
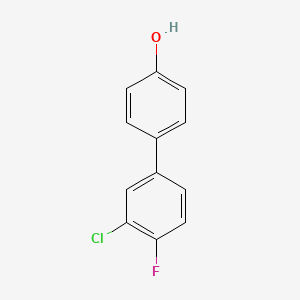
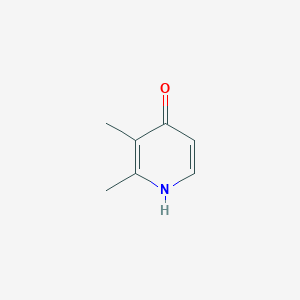
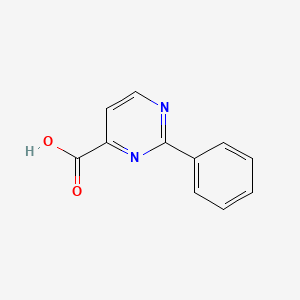

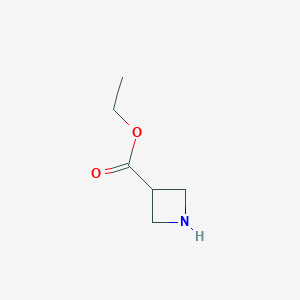
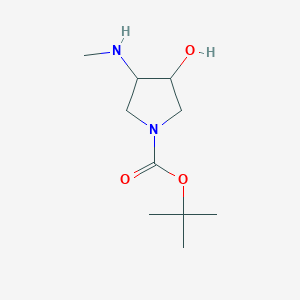
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)


